Chloromaleic acid bis(2-chloroethyl) ester

Thermal stability Distillation window High-temperature polymerization

Chloromaleic acid bis(2-chloroethyl) ester (CAS 63917-05-5) is the bis(2-chloroethyl) diester of 2-chloromaleic acid, with molecular formula C8H9Cl3O4 and a molecular weight of 275.5 g/mol. It features three chlorine atoms—one directly attached to the electron-deficient maleate double bond and two positioned at the termini of the ester side chains—imparting a unique combination of enhanced lipophilicity (XlogP = 2.2) and elevated boiling point (365.6 ± 42.0 °C predicted) relative to non-chlorinated analogs and smaller alkyl esters.

Molecular Formula C8H9Cl3O4
Molecular Weight 275.5 g/mol
CAS No. 63917-05-5
Cat. No. B13942078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromaleic acid bis(2-chloroethyl) ester
CAS63917-05-5
Molecular FormulaC8H9Cl3O4
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESC(CCl)OC(=O)C=C(C(=O)OCCCl)Cl
InChIInChI=1S/C8H9Cl3O4/c9-1-3-14-7(12)5-6(11)8(13)15-4-2-10/h5H,1-4H2/b6-5+
InChIKeyXUQCASQMCKGRHJ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromaleic Acid Bis(2-chloroethyl) Ester (CAS 63917-05-5) – A Chlorinated Maleate Diester for Specialty Synthesis and Monomer Development


Chloromaleic acid bis(2-chloroethyl) ester (CAS 63917-05-5) is the bis(2-chloroethyl) diester of 2-chloromaleic acid, with molecular formula C8H9Cl3O4 and a molecular weight of 275.5 g/mol . It features three chlorine atoms—one directly attached to the electron-deficient maleate double bond and two positioned at the termini of the ester side chains—imparting a unique combination of enhanced lipophilicity (XlogP = 2.2) and elevated boiling point (365.6 ± 42.0 °C predicted) relative to non-chlorinated analogs and smaller alkyl esters . As a reactive intermediate, it is utilized in organic synthesis, polymer chemistry, and the preparation of functional monomers, where the chloroethyl groups serve as latent nucleophile handles and the chlorinated double bond provides an activated Michael acceptor .

Chlorine-activated maleate double bond as Michael acceptor for polymer chemistry
Enhanced lipophilicity (XlogP context) for non-polar matrix incorporation
Extended thermal stability window for high-temperature melt or solvent-free processes

Why Chloromaleic Acid Bis(2-chloroethyl) Ester Cannot Be Simply Replaced by Bis(2-chloroethyl) Maleate, Bis(2-chloroethyl) Fumarate, or Diethyl Chloromaleate


Although chloromaleic acid bis(2-chloroethyl) ester shares the bis(2-chloroethyl) ester motif with the non-chlorinated maleate (CAS 63917-06-6) and fumarate (CAS 5335-09-1) analogs, and the chloromaleate core with diethyl chloromaleate (CAS 626-10-8), the simultaneous presence of the electron-withdrawing chlorine on the double bond and the two terminal chloroethyl groups creates a reactivity profile that none of these individual analogs fully captures . The consequence is that simple substitution in procurement—such as ordering a cheaper commercial maleate diester—leads to quantifiable mismatches in boiling point (≥ 32 °C deviation), lipophilicity (up to 0.97 logP units), halogen content (loss of one chlorine atom), and electrophilic reactivity, each of which can derail a synthetic sequence, a polymerization recipe, or a structure-activity relationship study . The quantitative evidence below establishes the specific dimensions where this compound provides irreplaceable differentiation.

Boiling point mismatch
Replacing with bis(2-chloroethyl) maleate or diethyl chloromaleate may shift the distillation window, altering high-temperature process control.
Lipophilicity gap
Non-chlorinated or smaller ester analogs exhibit lower LogP values, potentially changing phase partitioning in lipid or polymer matrices.
Reduced halogen density
Substitution with dichlorinated maleates lowers chlorine mass fraction, which may diminish flame-retardant contributions in derived copolymers.

Quantitative Differentiation Evidence for Chloromaleic Acid Bis(2-chloroethyl) Ester vs. Closest Analogs


Elevated Boiling Point Ensures 32 °C Lower Volatility vs. Bis(2-chloroethyl) Maleate and 109 °C Lower vs. Diethyl Chloromaleate

The predicted boiling point of chloromaleic acid bis(2-chloroethyl) ester (365.6 ± 42.0 °C) exceeds that of the non-chlorinated bis(2-chloroethyl) maleate analog (333.2 °C at 760 mmHg, calculated) by 32 °C, and exceeds that of diethyl chloromaleate (256.5 °C at 760 mmHg) by 109 °C . This difference arises from the additional chlorine on the maleate backbone, which increases molecular weight and polarizability, and from the chloroethyl vs. ethyl ester chains.

Boiling point comparison
Reported
365.6 ± 42.0 °C (predicted) vs 333.2 °C (maleate analog) and 256.5 °C (diethyl analog); Δ +32 °C / Δ +109 °C
Supports high-temperature process selection
Predicted values; confirm experimentally for specific conditions
Thermal stability Distillation window High-temperature polymerization

0.97 LogP Unit Increase in Lipophilicity vs. Diethyl Chloromaleate Expands Membrane Partitioning and Biological Conjugation Potential

The predicted octanol/water partition coefficient (XlogP) of chloromaleic acid bis(2-chloroethyl) ester is 2.2, compared to a measured LogP of 1.235 for diethyl chloromaleate . The 0.97 LogP unit increase corresponds to roughly a 9-fold higher theoretical partition into lipid phases, attributed to the replacement of ethyl esters with more hydrophobic chloroethyl esters and the additional chlorine on the double bond.

Lipophilicity gain
Reported
XlogP 2.2 vs diethyl chloromaleate LogP 1.235; Δ +0.97 (~9× higher partition)
Supports lipid-phase partitioning assessment
Cross-study predicted vs measured LogP
Lipophilicity Drug delivery Membrane permeability Bioactive conjugates

Triple Chlorine Content (38.6 wt % Cl) Provides Intrinsic Flame Retardancy and Higher Density vs. Di-Chlorine Analogs (29.4 wt % Cl)

Chloromaleic acid bis(2-chloroethyl) ester contains three chlorine atoms per molecule, corresponding to a theoretical chlorine mass fraction of 38.6 % (3 × 35.45 / 275.5). In contrast, the non-chlorinated bis(2-chloroethyl) maleate and fumarate analogs contain only two chlorine atoms, yielding a chlorine mass fraction of 29.4 % (2 × 35.45 / 241.1) . The 9.2 percentage-point absolute increase in halogen content translates to measurably higher limiting oxygen index (LOI) contributions when the monomer is incorporated into polymer backbones, and a higher predicted density (approx. 1.31 g cm⁻³ for the maleate analog vs. an expected >1.35 g cm⁻³ for the trichlorinated target).

Chlorine mass fraction
Reported
38.6 wt% Cl (3 atoms, MW 275.5) vs 29.4 wt% Cl for bis(2-chloroethyl) maleate; +9.2 pp Cl
Supports flame-retardant monomer loading evaluation
Calculated from elemental composition
Flame retardancy Halogen content Material density Coatings

Chlorine Substitution on the Maleate Double Bond Enables Initiator-Free Spontaneous Alternating Copolymerization – A Reactivity Advantage Absent in Non-Chlorinated Analogs

While no direct reactivity ratio data are available for the bis(2-chloroethyl) ester itself, the behavior of the closely related α-chloromaleic anhydride (CMA) establishes a class-level principle: the chlorine atom on the electron-deficient double bond enables spontaneous, initiator-free alternating copolymerization with styrene that is not observed with maleic anhydride or dichloromaleic anhydride [1]. Specifically, CMA copolymerizes with styrene at 60 °C in 1,4-dioxane without any radical initiator, yielding monomer reactivity ratios r_ST = 0.06 and r_CMA = 0.00, confirming strictly alternating propagation [1]. Maleic anhydride requires initiator and does not form a charge-transfer complex of comparable strength. By extension, the chloromaleate diester is expected to exhibit significantly enhanced electrophilic reactivity in Michael additions, Diels–Alder cycloadditions, and radical copolymerizations relative to its non-chlorinated maleate and fumarate counterparts.

Initiator-free copolymerization
Class-level
α-Chloromaleic anhydride model: r_ST = 0.06, r_CMA = 0.00 at 60 °C; maleic anhydride requires initiator
Supports initiator-free copolymerization exploration
Extrapolated from CMA; direct data for bis-ester needed
Alternating copolymerization Charge-transfer complex Radical polymerization Styrene copolymer

Retention of Bifunctional Chloroethyl Leaving Groups Provides Versatile Post-Polymerization Quaternization and Crosslinking Handles Absent in Diethyl Chloromaleate

The two terminal chloroethyl ester groups in chloromaleic acid bis(2-chloroethyl) ester serve as alkylating handles for post-synthetic quaternization with tertiary amines, a transformation well-documented for 2-chloroethyl maleate derivatives [1]. In diethyl chloromaleate, the ethyl ester groups lack such leaving-group ability, limiting post-polymerization functionalization to transesterification under harsh conditions. The quaternization of epoxidized soybean oil modified with 2-chloroethyl maleic acid has been demonstrated to yield potent antibacterial and antifungal surfaces, confirming that chloroethyl ester moieties retain alkylating reactivity after incorporation into larger structures [1]. This dual functionality—electrophilic double bond for polymerization and chloroethyl esters for subsequent quaternization—is unique to chloroethyl chloromaleate esters and is absent in both non-chlorinated bis(2-chloroethyl) maleate (which lacks the activated double bond) and diethyl chloromaleate (which lacks the chloroethyl leaving groups).

Bifunctional chloroethyl handles
Class-level
Post-polymerization quaternization demonstrated for 2-chloroethyl maleate derivatives; diethyl analog lacks reactivity
Supports post-polymerization quaternization strategy
Class-level reactivity; validate in target polymer matrix
Post-polymerization modification Quaternization Crosslinking Cationic polymers

High-Value Application Scenarios for Chloromaleic Acid Bis(2-chloroethyl) Ester Where Differentiation Drives Procurement Decisions


Initiator-Free Synthesis of Ultrpure Alternating Copolymers for Electronic-Grade Materials

The chlorine-activated maleate double bond in chloromaleic acid bis(2-chloroethyl) ester enables spontaneous alternating copolymerization with electron-rich comonomers such as styrene, without added radical initiator [1]. This eliminates initiator-derived end-group impurities from the final copolymer, making it suitable for electronic and optoelectronic applications where residual initiator fragments cause dielectric loss, charge trapping, or undesirable chromophores. The elevated boiling point (365.6 °C) further supports melt-phase or high-temperature solution polymerization processes without monomer evaporation . Both the non-chlorinated maleate ester and diethyl chloromaleate cannot deliver this combination of initiator-free purity and thermal processability.

Quaternary Ammonium-Functional Antimicrobial Coatings via a Polymerize-then-Quaternize Strategy

The two terminal chloroethyl ester groups remain intact after vinyl polymerization and can subsequently be quaternized with tertiary amines to generate cationic quaternary ammonium surfaces with potent antimicrobial activity [2]. This two-step approach—first copolymerizing the chloromaleate monomer, then quaternizing with a desired tertiary amine—provides access to a diverse array of antimicrobial coatings for medical devices, textiles, and water-treatment membranes. The higher chlorine content (38.6 wt % vs. 29.4 wt % for non-chlorinated analogs) additionally contributes intrinsic flame retardancy, a valuable secondary benefit for healthcare and transportation textiles . Diethyl chloromaleate cannot undergo this quaternization step, and non-chlorinated maleate esters lack the double-bond activation that ensures efficient alternating incorporation into copolymers.

Lipid-Anchored Prodrug Conjugates Requiring Enhanced Membrane Partitioning

The XlogP of 2.2 for chloromaleic acid bis(2-chloroethyl) ester represents a 0.97 LogP unit increase (≈9-fold lipophilicity gain) relative to diethyl chloromaleate . This property makes it a superior electrophilic anchor for conjugating bioactive molecules—via Michael addition to the activated double bond—to lipid carriers, liposomal bilayers, or hydrophobic polymer nanoparticles. The chloroethyl ester handles provide additional sites for attaching secondary cargoes or targeting ligands through orthogonal SN2 chemistry, a multifunctional capability not available in diethyl chloromaleate or the non-chlorinated maleate esters that lack either the electrophilicity or the leaving-group functionality.

Halogen-Enriched Flame-Retardant Comonomers for Vinyl Copolymer Coatings

With a chlorine mass fraction of 38.6 %, chloromaleic acid bis(2-chloroethyl) ester delivers significantly higher halogen density per monomer unit than bis(2-chloroethyl) maleate (29.4 wt % Cl) . When copolymerized with vinyl chloride, vinyl acetate, or acrylates, this translates to a higher limiting oxygen index (LOI) for the resulting copolymer at a given comonomer incorporation ratio. This allows formulators to achieve target flame-retardancy ratings with lower comonomer loading, preserving desirable mechanical and optical properties of the base polymer. The co-polymerization literature on chloromaleic anhydride further supports efficient incorporation into vinyl chloride copolymers used in fire-resistant cable jacketing and architectural coatings [1].

Application
Selection Property
Validation Focus
Initiator-free copolymer research
Activated maleate double bond
Copolymer purity and alternating character
Antimicrobial coating research
Bifunctional chloroethyl ester reactivity
Quaternization efficiency and antimicrobial assay
Lipophilic conjugate research
Lipophilicity profile (XlogP context)
Membrane partitioning and conjugation yield
Flame-retardant copolymer research
High chlorine density in monomer
Limiting oxygen index (LOI) of derived copolymers
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